Denatonium stearate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Denatonium stearate is a quaternary ammonium compound known for its extreme bitterness. It is commonly used as a bittering agent to prevent accidental ingestion of toxic substances. This compound is a derivative of denatonium, which is recognized as one of the most bitter compounds known to humans .

Métodos De Preparación

Denatonium stearate can be synthesized through the quaternization of lidocaine with benzyl chloride, followed by an ion exchange reaction to introduce the stearate anion . The reaction typically involves the following steps:

Alkylation: Lidocaine is alkylated with benzyl chloride in the presence of a catalyst.

Ion Exchange: The resulting quaternary ammonium compound undergoes an ion exchange reaction to replace the chloride anion with the stearate anion.

Industrial production methods often optimize these reactions for efficiency and cost-effectiveness, adhering to green chemistry principles to minimize environmental impact .

Análisis De Reacciones Químicas

Denatonium stearate, like other quaternary ammonium compounds, can undergo various chemical reactions:

Oxidation: this compound can be oxidized under specific conditions, although this is less common.

Reduction: Reduction reactions are not typical for this compound due to its stable quaternary ammonium structure.

Common reagents and conditions for these reactions include the use of catalysts and solvents like ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Bitter Taste Modulation:

Denatonium stearate is primarily used to impart a bitter taste to pharmaceutical formulations, discouraging accidental ingestion by children and pets. Its effectiveness as a bittering agent has been documented in various studies. For instance, a study highlighted that the addition of denatonium benzoate (a related compound) in oral medications significantly reduced the risk of accidental poisoning in children .

Weight Loss and Diabetes Management:

Recent research has explored the potential of denatonium compounds in managing weight loss and diabetes. A patent describes an oral pharmaceutical formulation that combines denatonium with other agents to enhance metabolic responses and improve glucose homeostasis . The study indicates that denatonium may stimulate hormone secretion from pancreatic islets, which could be beneficial for diabetes management .

Food Safety and Deterrent Applications

Deterrent in Food Products:

this compound is frequently used as a deterrent in food products to prevent ingestion of harmful substances. Its incorporation into non-food items like cleaning agents and antifreeze serves to discourage accidental consumption due to its intensely bitter taste. Research has shown that even minimal concentrations can effectively deter ingestion, making it a valuable ingredient in consumer safety formulations .

Case Study on Deterrent Effectiveness:

A notable case study examined the effectiveness of denatonium benzoate in liquid detergents. The findings indicated that formulations containing denatonium significantly reduced instances of accidental ingestion among children, demonstrating its utility as a safety measure in household products .

Industrial Applications

Anti-Gnawing Agents:

this compound has been investigated for use in anti-gnawing bio-polymer composites. These composites are designed to protect materials from damage caused by rodents and other pests. A study reported that incorporating denatonium into polybutylene succinate composites improved their resistance to gnawing while maintaining desirable thermal and rheological properties .

Environmental Applications

Water Treatment:

Research indicates that denatonium can interact with smectite clay minerals, suggesting potential applications in environmental remediation processes. The kinetic behavior of denatonium sorption onto these minerals was studied, showing that they can effectively act as sinks for denatonium cations, which could be useful for regulating its presence in water systems .

Summary Table of Applications

Mecanismo De Acción

Denatonium stearate exerts its effects primarily through the activation of bitter taste receptors (TAS2Rs). These receptors are G protein-coupled receptors that trigger aversive responses to bitter substances. Activation of TAS2Rs by this compound leads to various cellular responses, including changes in gene expression, inhibition of cell proliferation, and induction of apoptosis .

Comparación Con Compuestos Similares

Denatonium stearate is often compared with other denatonium salts, such as denatonium benzoate and denatonium saccharinate. These compounds share similar bittering properties but differ in their anionic components. For example:

Denatonium benzoate: Known for its use in denatured alcohol and as a bittering agent in various products.

Denatonium saccharinate: Used similarly to denatonium benzoate but with a different anion, saccharinate.

Other similar compounds include local anesthetics like lidocaine, from which denatonium derivatives are synthesized .

This compound’s uniqueness lies in its specific anionic component, stearate, which may influence its solubility and application in different formulations.

Actividad Biológica

Denatonium stearate is a bitter compound that has garnered attention for its biological activities, particularly in the context of taste perception, deterrent properties, and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a quaternary ammonium compound known for its extreme bitterness, making it one of the most bitter substances known. It is often used as a denaturant in products like alcohol and as a deterrent in household products to prevent accidental ingestion by children and animals. Its chemical structure consists of a denatonium cation paired with a stearate anion.

Bitter Taste Receptor Activation

This compound activates specific bitter taste receptors (T2Rs) located in various tissues beyond the gustatory system. Research indicates that bitter taste receptor signaling can influence several physiological processes, including hormone secretion and gastrointestinal function.

Key Findings:

- Insulin Secretion : Studies have shown that denatonium can enhance insulin secretion from pancreatic beta cells through T2R signaling pathways. This effect is independent of glucose levels, suggesting potential implications for glucose homeostasis management in diabetic patients .

- Hormonal Effects : In addition to insulin, this compound has been found to stimulate the release of glucagon and somatostatin from pancreatic islets, indicating a broader role in endocrine function .

Table 1: Biological Effects of this compound

Case Studies

- Deterrent Properties in Children : A study demonstrated that adding denatonium benzoate (a related compound) to liquid detergents significantly reduced the likelihood of ingestion among children aged 18 to 47 months. The bitter taste acted as an effective deterrent, highlighting its potential use in consumer safety .

- Impact on Cell Behavior : Research using Dictyostelium discoideum (a non-sentient model organism) showed that exposure to denatonium benzoate inhibited cell motility in a concentration-dependent manner. The study established an IC50 value for denatonium benzoate at 129 µM, suggesting its potency as a cellular signaling modulator .

Research Findings

Recent studies have expanded our understanding of the biological activities associated with this compound:

- Anti-Cancer Potential : Some investigations suggest that compounds like denatonium may possess anti-cancer properties through mechanisms involving apoptosis and cell cycle regulation. However, more research is needed to elucidate these effects fully.

- Safety Profile : While denatonium is generally recognized as safe when used appropriately, high concentrations can lead to cellular apoptosis, particularly in pancreatic tissues. This underscores the importance of dosage in therapeutic applications .

Propiedades

IUPAC Name |

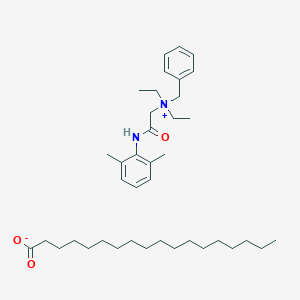

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O.C18H36O2/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-14H,5-6,15-16H2,1-4H3;2-17H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKMCLDYTBLXEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.